molecular formula C14H18N2S B8535573 1,2,3,4,7,8,9,10-Octahydrophenanthridine-4-carbothioamide CAS No. 62216-08-4

1,2,3,4,7,8,9,10-Octahydrophenanthridine-4-carbothioamide

Cat. No.: B8535573
CAS No.: 62216-08-4
M. Wt: 246.37 g/mol
InChI Key: HLAKZWYUXXITMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,7,8,9,10-Octahydrophenanthridine-4-carbothioamide is a useful research compound. Its molecular formula is C14H18N2S and its molecular weight is 246.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62216-08-4

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

1,2,3,4,7,8,9,10-octahydrophenanthridine-4-carbothioamide

InChI

InChI=1S/C14H18N2S/c15-14(17)12-7-3-6-11-10-5-2-1-4-9(10)8-16-13(11)12/h8,12H,1-7H2,(H2,15,17)

InChI Key

HLAKZWYUXXITMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3CCCC(C3=NC=C2C1)C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,2,3,4,7,8,9,10-Octahydrophenanthridine (17.1 g, 0.91 mole) in benzene (100 ml.) was cooled to 0° C. and treated portionwise under an inert atmosphere with a 9% w/v solution of n-butyl-lithium in hexane (40 ml. 0.56 mole). After the addition was complete the mixture was stirred for a further 0.5 h and the resulting 4-lithio-1,2,3,4,7,8,9,10-octahydrophenanthridine then treated in situ with trimethylsilylisothiocyanate (13 ml., 0.91 mole) and stirred a further hour. The reaction mixture was treated with 2N HCl (100 ml.), the layers separated and the aqueous layer washed with ethyl acetate (100 ml.). The pH of the aqueous solution was adjusted to 9 with Na2CO3 and the solution was extracted with chloroform (3 × 100 ml.). Drying (MgSO4) and evaporation of the combined organic layers gave a yellow oil which crystallised in trituration with hexane. Recrystallisation of the solid from benzene gave the title compound as white needles (4 g, 18%) M.P. 162° C.
Name
1,2,3,4,7,8,9,10-Octahydrophenanthridine
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
4-lithio-1,2,3,4,7,8,9,10-octahydrophenanthridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
18%

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